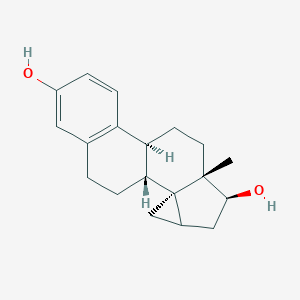

14,15-Methylene estradiol

Description

Structure

3D Structure

Properties

CAS No. |

105455-76-3 |

|---|---|

Molecular Formula |

C61H109N3O26 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

(1R,2S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol |

InChI |

InChI=1S/C19H24O2/c1-18-7-6-15-14-4-3-13(20)8-11(14)2-5-16(15)19(18)10-12(19)9-17(18)21/h3-4,8,12,15-17,20-21H,2,5-7,9-10H2,1H3/t12?,15-,16-,17+,18-,19+/m1/s1 |

InChI Key |

PVNKGPKPHWVGIN-YVCKVCSPSA-N |

SMILES |

CC12CCC3C(C14CC4CC2O)CCC5=C3C=CC(=C5)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@]14CC4C[C@@H]2O)CCC5=C3C=CC(=C5)O |

Canonical SMILES |

CC12CCC3C(C14CC4CC2O)CCC5=C3C=CC(=C5)O |

Synonyms |

14 alpha,15 alpha-methylene estradiol 14,15-methylene estradiol 14,15-methylene-1,3,5(10)-estratriene-3,17-diol 14alpha,15alpha-methylene estradiol 3,17-dihydroxy-14,15-methylenestra-1,3,5(10)-trien J 824 J-824 STS 661 STS-661 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 14,15 Methylene Estradiol

Classical and Novel Synthetic Routes to 14,15-Methylene Estradiol (B170435)

The creation of 14,15-methylene estradiol involves intricate synthetic strategies to construct the distinctive methylene (B1212753) bridge on the steroid scaffold.

Regioselective and Stereoselective Approaches to the Methylene Bridge

A key challenge in the synthesis of this compound is the precise introduction of the methylene bridge at the 14 and 15 positions of the steroid core. A notable and effective method for achieving this is the Simmons-Smith reaction. nih.gov This reaction utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species that adds across the double bond between C14 and C15. nih.gov

A novel approach describes the sonochemical Simmons-Smith methylenation of the 14-double bond in 3-methoxy-estra-1,3,5(10),8,14-pentaen-17α-ol. nih.gov This method is both regioselective, targeting the C14-C15 double bond specifically, and stereoselective, resulting in the formation of the desired 14α,15α-methylene bridge. nih.gov The use of ultrasound (sonochemistry) is a critical component of this modern synthetic route, often enhancing reaction rates and yields.

Enzymes are also increasingly used in organic synthesis for their high regioselectivity and stereoselectivity. mdpi.com While not explicitly detailed for this compound in the provided context, enzymatic reactions, such as those catalyzed by P450 monooxygenases, offer a potential avenue for the selective functionalization of steroid skeletons. mdpi.com

Exploration of Key Synthetic Intermediates and Reaction Pathways

The synthesis of this compound often begins with a readily available estrogen precursor. One documented pathway starts from 3-methoxy-estra-1,3,5(10),8,14-pentaen-17α-ol. nih.govmolaid.com This intermediate possesses the necessary C14-C15 double bond for the subsequent methylenation step.

Following the introduction of the 14α,15α-methylene bridge via the Simmons-Smith reaction, the synthesis proceeds through several additional steps. nih.gov A crucial transformation is the reduction of the double bond at the C8 position. The Birch reduction has been successfully employed to yield the desired 8β-H, 9α-H stereochemistry. nih.gov In contrast, ionic hydrogenation leads to a different isomer (8β-H, 9β-H) and can cause epimerization at the C17 position. nih.gov

The final steps of the synthesis involve manipulation of the functional group at C17. The Birch reduction product is oxidized to the corresponding 17-oxo steroid. nih.gov Subsequent reduction of this ketone, for instance with diborane, furnishes the final product, this compound. nih.gov

Synthesis of this compound Derivatives and Analogs

To investigate structure-activity relationships and explore new therapeutic possibilities, a variety of derivatives and analogs of this compound have been synthesized. These modifications target the methylene bridge, the core steroid structure, and involve the introduction of labels for research purposes.

Functionalization and Derivatization at Core Steroid Positions (e.g., C-3, C-17, C-16)

Modifications at various positions of the steroid nucleus have been extensively explored to create a diverse library of this compound analogs.

C-3 Position: The phenolic hydroxyl group at C-3 is a common site for derivatization. For instance, the 3-methoxy group can be cleaved to yield the free phenol. nih.gov Etherification of the C-3 hydroxyl group with different alkyl or aryl groups can also be performed to modulate properties like metabolic stability. uni-muenchen.de

C-17 Position: The C-17 hydroxyl group is another key position for modification. It can be oxidized to a ketone, and this ketone can be further reacted to introduce different substituents. nih.gov For example, the oxy functionality at C-17 has been replaced by a methylene and a difluoromethylene moiety. nih.gov

C-16 Position: While less commonly discussed in the provided abstracts for this compound itself, derivatization at the C-16 position is a general strategy in steroid chemistry to alter biological activity.

Other Positions: For radioimmunoassay development, the 6-(O-carboxymethyl)-oximino derivative of this compound has been prepared as a hapten. nih.gov Additionally, the 2-hydroxy derivative has been synthesized as a potential metabolite. nih.gov

Table 1: Examples of Synthesized this compound Derivatives

| Derivative Name | Position(s) of Modification | Synthetic Approach | Reference |

| 14α,15α-Methylene Estrone | C-17 | Oxidation of the 17-hydroxyl group | nih.gov |

| 2-Hydroxy-14α,15α-methylene estradiol | C-2 | Synthesis from a suitable precursor | nih.gov |

| 6-(O-carboxymethyl)-oximino-14α,15α-methylene estradiol | C-6 | Oximation of the 6-keto derivative | nih.gov |

| 17-methylene and 17-difluoromethylene analogs | C-17 | Substitution of the hydroxyl group | nih.gov |

Preparation of Labeled this compound for Mechanistic Studies

To facilitate research into the mechanisms of action and metabolic fate of this compound, labeled versions of the compound have been synthesized. Tritium (B154650) (³H) labeling of this compound has been accomplished, providing a valuable tool for binding assays and metabolic studies. nih.gov The use of radioisotopes like tritium and carbon-14 (B1195169) is a well-established technique in steroid research for identifying receptors and tracking metabolic pathways. oup.com

Fluorescently labeled estrogens are also powerful tools for biological studies. While not specifically detailed for this compound, general methods for creating fluorescent estrogen conjugates exist. These often involve attaching a fluorescent dye, such as a BODIPY derivative, to the steroid core, typically at the C-3, C-7, or C-17 positions, through various chemical linkers. u-szeged.hu Such labeled compounds are instrumental in visualizing the distribution and interaction of the steroid within biological systems.

Table 2: Labeled Versions of this compound

| Label | Isotope/Tag | Purpose | Reference |

| Tritium | ³H | Mechanistic and metabolic studies | nih.gov |

Molecular and Cellular Pharmacology of 14,15 Methylene Estradiol

Non-Estrogen Receptor Mediated Molecular Actions of 14,15-Methylene Estradiol and Its Analogs

While the interactions of many estradiol derivatives are primarily characterized by their binding to estrogen receptors, certain analogs, including those with a 14,15-methylene bridge, exhibit significant molecular actions that are independent of these classical receptors. These non-genomic effects are rapid and involve direct interactions with various cellular components, including ion channels and enzymes.

Interactions with Ion Channels (e.g., Transient Receptor Potential Mucolipin 1 (TRPML1))

Recent research has identified the endolysosomal cation channel, Transient Receptor Potential Mucolipin 1 (TRPML1), as a target for estradiol and its analogs. TRPML1 is a key regulator of lysosomal function, ion homeostasis, and vesicular trafficking. nih.govfrontiersin.org Its dysregulation has been implicated in various cellular processes, including cancer cell migration and autophagy. nih.govuni-muenchen.de

Estradiol methyl ether (EDME) has been identified as a potent and specific inhibitor of TRPML1. mdpi.com This has led to the investigation of other estradiol analogs for their potential to modulate TRPML1 activity. While direct studies on this compound's interaction with TRPML1 are not extensively documented in the provided results, the exploration of aza-analogs of EDME highlights the scientific interest in how modifications to the steroid scaffold can influence TRPML1 inhibition. mdpi.combohrium.com For instance, a pyridine-type 4-aza analog of EDME showed slightly reduced TRPML1-inhibitory activity, whereas a pyrimidine-type 2,4-diaza analog was a very weak inhibitor. mdpi.com This suggests that the steroidal structure is a viable backbone for developing specific TRPML1 modulators. The role of TRPML1 in cancer cell migration further underscores the importance of understanding these interactions. nih.gov

Enzyme Modulation and Inhibitory Activities (e.g., Carbonic Anhydrase)

Certain estradiol analogs have been shown to modulate the activity of various enzymes, a key example being carbonic anhydrases (CAs). researchgate.netrsc.org CAs are zinc-containing metalloenzymes that play a crucial role in pH regulation, electrolyte transport, and various biosynthetic reactions by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. rsc.org Specific isoforms, such as CA IX, are associated with tumor hypoxia and contribute to an acidic tumor microenvironment, which promotes tumor growth and metastasis. mdpi.com

An analog of this compound, 2-ethyl-3-O-sulphamoyl-estra-1,3,5(10),15-tetraen-17-ol (ESE-15-ol), has demonstrated the ability to inhibit carbonic anhydrase activity in the nanomolar range. plos.orgnih.gov This compound shows selectivity for a mimic of carbonic anhydrase IX over the CAII isoform. plos.orgnih.gov Docking studies suggest that the binding mode of ESE-15-ol to CAIX is distinct from other inhibitors and that the dehydration of the D-ring of the steroid contributes to this selectivity. plos.org The inhibition of CAIX by such compounds is a promising strategy for anticancer therapies as it can help to prevent extracellular acidification associated with metastatic processes. plos.org

Cellular Responses and Biological Effects in In Vitro Systems

The non-estrogen receptor mediated actions of this compound and its analogs translate into a range of significant cellular responses observed in laboratory settings. These effects, studied in various cell lines, highlight the potential of these compounds to influence key aspects of cell behavior, including proliferation, survival, and motility.

Effects on Cell Proliferation and Growth Kinetics

Analogs of this compound have demonstrated potent antiproliferative effects in a variety of cancer cell lines. For example, ESE-15-ol, a derivative of 2-ethyl-3-O-sulphamoyl-estradiol, reduced cell proliferation in a dose-dependent manner in metastatic MDA-MB-231 and tumorigenic MCF-7 breast cancer cells, as well as in non-tumorigenic MCF-12A breast cells. plos.orgnih.gov Notably, ESE-15-ol was most potent against the highly metastatic MDA-MB-231 cells, with a GI50 concentration of 50 nM. plos.org Another analog, referred to as ESE-16, also showed significant inhibitory effects on the growth of HeLa cervical carcinoma cells at nanomolar concentrations. nih.gov

Similarly, the 2-methoxyestradiol (B1684026) analog, EMBS, exerted antiproliferative activity in both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-231) breast cancer cell lines, as well as in non-tumorigenic MCF-12A cells. cansa.org.zaup.ac.za Proliferation studies indicated that the antiproliferative activity of EMBS reached a plateau at a concentration of 0.4 μM after 24 hours of exposure. cansa.org.zaup.ac.za These findings suggest that the antiproliferative effects of these estradiol analogs are independent of estrogen receptor status.

| Compound | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|

| ESE-15-ol | MDA-MB-231 (metastatic breast cancer) | Reduced cell growth to 50% (GI50) | 50 nM | plos.org |

| ESE-15-ol | MCF-7 (tumorigenic breast cancer) | Reduced cell growth | 50-75 nM | plos.orgnih.gov |

| ESE-15-ol | MCF-12A (non-tumorigenic breast) | Reduced cell growth (less potent) | 50-75 nM | plos.orgnih.gov |

| ESE-16 | HeLa (cervical carcinoma) | Significant growth inhibition | 0.2 µM | nih.gov |

| EMBS | MCF-7, MDA-MB-231, MCF-12A | Antiproliferative activity | Plateau at 0.4 µM | cansa.org.zaup.ac.za |

Induction of Apoptosis and Modulation of Cell Death Pathways

In addition to inhibiting proliferation, analogs of this compound have been shown to induce programmed cell death, or apoptosis, in cancer cells. The antimitotic activity of these compounds often leads to a block in the cell cycle, which, if prolonged, triggers apoptotic pathways. nih.gov For instance, ESE-16, a microtubule disruptor, causes cells to arrest in mitosis, leading to cell death with apoptotic characteristics. nih.gov

Mechanistic studies with ESE-15-ol in MDA-MB-231 cells revealed that the compound induces mitochondrial membrane depolarization and affects the phosphorylation status of Bcl-2, a key regulator of apoptosis. plos.orgnih.gov Furthermore, gene expression analysis showed that ESE-15-ol affects genes associated with cell death. plos.orgnih.gov The 2-methoxyestradiol analog EMBS was also shown to induce apoptosis in breast cell lines, as evidenced by the appearance of apoptotic bodies and shrunken cells. up.ac.zanih.gov This induction of apoptosis appears to be a crucial component of the anticancer activity of these estradiol derivatives.

| Compound | Cell Line | Apoptotic Mechanism | Reference |

|---|---|---|---|

| ESE-16 | HeLa | Mitotic block leading to apoptosis | nih.gov |

| ESE-15-ol | MDA-MB-231 | Induces mitochondrial membrane depolarization, abrogates Bcl-2 phosphorylation | plos.orgnih.gov |

| EMBS | MCF-7, MDA-MB-231, MCF-12A | Induces hallmarks of apoptosis (apoptotic bodies, shrunken cells) | up.ac.zanih.gov |

Impact on Cell Migration and Invasive Properties

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Some estradiol analogs have shown the potential to interfere with these processes. While direct evidence for this compound is limited in the provided search results, the broader context of estradiol's effects on cell migration is relevant. For instance, physiological concentrations of 17β-estradiol have been shown to increase the cellular migration of medulloblastoma cells, an effect mediated by estrogen receptor β. oup.com

Conversely, the inhibition of TRPML1, a target of some estradiol analogs, has been shown to reduce the invasiveness of breast cancer cells in vitro. nih.gov This suggests that estradiol analogs that inhibit TRPML1 could potentially decrease cancer cell migration. Furthermore, studies on other hormonally active compounds have demonstrated that long-term exposure can increase the migratory activity of both estrogen-responsive and -unresponsive breast cancer cells, indicating that these effects are not always mediated by estrogen receptors. oaepublish.com These findings highlight the complex and sometimes contradictory roles that estradiol and its analogs can play in regulating cell motility, warranting further investigation into the specific effects of this compound on cell migration and invasion.

Characterization of Effects in Diverse Cellular Models (e.g., specific cell lines, primary cell cultures)

The cellular effects of this compound and its related compounds have been characterized in a limited number of in vitro models. Research has primarily focused on primary cell cultures to assess effects on organ-specific functions and on various cancer cell lines to determine antiproliferative activity.

Effects on Primary Liver Cell Cultures

Studies on primary cell cultures have provided insight into the influence of this compound analogues on liver transport functions. In an in vitro model using liver slices from male Wistar rats, the effects of the new estrogenic compounds STS 651 and STS 661, which feature a 14α,15α-methylene structure, were evaluated. researchgate.net

The research demonstrated that pretreatment with these compounds diminished the accumulation of eosine in the liver slices. researchgate.net This effect was comparable to that produced by Ethinylestradiol, suggesting that the presence of the 14α,15α-methylene group does not prevent the cholestatic effects associated with some estrogens. researchgate.net The study found that STS 651 and STS 661 decreased eosine accumulation to nearly the same degree as Ethinylestradiol. researchgate.net

| Cellular Model | Compound | Observed Effect | Source |

|---|---|---|---|

| Rat Liver Slices | STS 651 (this compound analogue) | Decreased in vitro eosine accumulation | researchgate.net |

| Rat Liver Slices | STS 661 (this compound analogue) | Decreased in vitro eosine accumulation | researchgate.net |

| Rat Liver Slices | Ethinylestradiol (Reference Compound) | Decreased in vitro eosine accumulation | researchgate.net |

Antiproliferative Effects in Cancer Cell Lines

Research into structurally related compounds, specifically 2-substituted 17β-hydroxy/17-methylene estratrienes, has revealed significant antiproliferative activity across various human cancer cell lines. cansa.org.za These findings suggest a potential for methylene-substituted estratrienes to inhibit cancer cell growth. A 2011 study reported that these compounds effectively reduced cell growth in cell lines derived from different types of cancer. cansa.org.za

The specific cell lines in which these 17-methylene estratriene analogues demonstrated growth reduction include:

HCT-116: A human colon colorectal carcinoma cell line. cansa.org.za

NCIH-460: A human large cell lung cancer cell line. cansa.org.za

U-251: A human glioblastoma astrocytoma cell line. cansa.org.za

MDA-MB-435: A human breast tumorigenic cell line. cansa.org.za

| Cell Line | Cancer Type | Observed Effect of 2-substituted 17β-hydroxy/17-methylene estratrienes | Source |

|---|---|---|---|

| HCT-116 | Colon Colorectal Carcinoma | Reduced cell growth | cansa.org.za |

| NCIH-460 | Large Cell Lung Cancer | Reduced cell growth | cansa.org.za |

| U-251 | Glioblastoma Astrocytoma | Reduced cell growth | cansa.org.za |

| MDA-MB-435 | Breast Tumorigenic | Reduced cell growth | cansa.org.za |

Structure Activity Relationship Sar Studies of 14,15 Methylene Estradiol and Its Analogs

Elucidation of Key Structural Determinants for Estrogen Receptor Binding Affinity

The binding affinity of a ligand to the estrogen receptor is a complex interplay of various structural features. For steroidal estrogens, the phenolic A-ring is a primary determinant for high-affinity binding. nih.gov This feature is conserved in 14,15-Methylene estradiol (B170435). Key structural determinants for the binding affinity of estrogens to their receptors (ERα and ERβ) have been extensively studied.

Studies on various estradiol derivatives have shown that both ERα and ERβ can bind estradiol with high affinity. oup.com The introduction of substituents can alter this affinity. For instance, while estradiol binds with high affinity to both receptor subtypes, some of its natural metabolites exhibit preferential binding. oup.com This suggests that even subtle structural changes can modulate receptor selectivity. The core structure, including the stereochemistry at various chiral centers, is vital for maintaining the appropriate three-dimensional shape for optimal receptor fit.

Interactive Table: Relative Binding Affinity of Selected Estrogens

| Compound | ERα RBA (%) | ERβ RBA (%) |

|---|---|---|

| Estradiol (E2) | 100 | 100 |

| Ethinyl Estradiol | >100 | >100 |

| Diethylstilbestrol (B1670540) (DES) | >100 | >100 |

| 4-Hydroxytamoxifen | >100 | >100 |

| Estrone (E1) | 10-50 | 10-50 |

| Estriol (B74026) (E3) | 10-50 | 10-50 |

RBA (Relative Binding Affinity) is expressed as a percentage relative to estradiol, which is set at 100%. Data compiled from multiple sources. nih.govoup.com

Role of the 14,15-Methylene Bridge Stereochemistry in Biological Activity

The stereochemistry of the 14,15-methylene bridge is a critical factor in determining the biological activity of these estradiol analogs. The orientation of the cyclopropane (B1198618) ring fused to the D-ring significantly impacts the molecule's conformation and its interaction with the estrogen receptor.

Specifically, the 14α,15α-methylene bridge has been shown to be the stereochemically favored configuration for potent estrogenic activity. nih.govacs.org This configuration results in a specific bend in the steroid nucleus that is well-accommodated by the ligand-binding domain of the estrogen receptor. Synthesis of 14α,15α-methylene estradiol has been achieved through stereoselective Simmons-Smith methylenation of the corresponding Δ14-unsaturated precursor. nih.gov

In contrast, the 14β,15β-epimer would be expected to have a drastically different three-dimensional structure, which would likely lead to a poor fit within the receptor and consequently, lower biological activity. Studies on related bridged steroids have consistently shown that the stereochemistry of the bridge is paramount for maintaining high binding affinity and agonist activity. uct.ac.za The precise geometry imposed by the 14α,15α-methylene bridge appears to mimic a bioactive conformation of estradiol, leading to its potent estrogenic effects.

Influence of Substituent Variations on the Steroid Nucleus on Receptor Interactions and Cellular Outcomes

Modifications to other parts of the 14,15-Methylene estradiol steroid nucleus can have profound effects on receptor interactions and the resulting cellular responses. These substitutions can influence binding affinity, receptor subtype selectivity, and the nature of the biological response (agonist vs. antagonist).

Substitutions on the A-ring: The phenolic hydroxyl group at C3 is paramount for high-affinity binding. nih.gov Modifications at other positions on the A-ring, such as at C2 or C4, can be tolerated to some extent, though they often lead to a decrease in binding affinity. acs.org For instance, the synthesis of a 2-hydroxy derivative of 14α,15α-methylene estradiol has been reported, which was investigated as a potential metabolite. nih.gov

Substitutions on the B-ring: The introduction of bulky substituents on the B-ring, particularly at the 11β-position, can convert a potent estrogen agonist into an antagonist or a selective estrogen receptor modulator (SERM). oup.comnih.gov This is because such substituents can interfere with the conformational changes in the receptor that are necessary for coactivator recruitment.

Substitutions on the C-ring: Modifications on the C-ring are generally less explored for this specific class of compounds, but in other estrogen series, they have been shown to modulate activity.

Substitutions at C16 and C17: The nature of the substituent at C17 is crucial. A 17β-hydroxyl group is generally optimal for agonist activity. The introduction of a 17α-ethinyl group, as seen in ethinylestradiol, often enhances oral bioavailability and can impact binding affinity. oup.com Modifications at the C16 position have also been shown to influence receptor affinity and selectivity. For example, the introduction of a 16α-hydroxyl group can lead to preferential binding to ERβ. oup.com The synthesis of 14α,15α-methylene estriol analogs with hydroxyl groups at C16 has been described, and these compounds were subjected to biological evaluation. uct.ac.za

The cellular outcomes of these interactions are dependent on the specific ligand-receptor complex formed. A ligand that stabilizes the agonist conformation of the receptor will promote gene transcription, while a ligand that favors an antagonist conformation will block it. nih.gov The structural modifications discussed above can fine-tune these interactions, leading to a spectrum of biological activities from full agonism to partial agonism (SERM activity) and full antagonism.

Interactive Table: Effect of Substituents on Estrogen Receptor Binding

| Parent Compound | Substituent | Position | Effect on Binding Affinity |

|---|---|---|---|

| Estradiol | -OCH3 | C3 | Decreased |

| Estradiol | -OH | C16α | Maintained/Slightly Decreased |

| Estradiol | 17α-ethinyl | C17 | Increased |

| Estradiol | Bulky ether | C11β | Maintained or Increased (Antagonistic) |

This table provides a generalized summary of substituent effects based on published SAR studies. nih.govoup.comoup.com

Comparative SAR Analysis with Other Estrogen Derivatives and Non-Steroidal Estrogenic Compounds

A comparative analysis of the SAR of this compound with other classes of estrogens provides a broader context for understanding its biological activity.

Comparison with other Bridged Estrogens: The introduction of a bridge in the steroid nucleus is a known strategy to create conformationally restricted analogs. The 14,15-methylene bridge is one such example. Other bridged estrogens, such as those with bridges between other positions on the C and D rings, have also been synthesized and evaluated. uct.ac.za The specific location and stereochemistry of the bridge are what define the unique pharmacological profile of each compound.

Comparison with Estradiol and its Metabolites: this compound can be viewed as a conformationally locked analog of estradiol. While estradiol itself is flexible, the methylene (B1212753) bridge fixes the D-ring in a particular conformation. This conformational rigidity can lead to enhanced binding affinity if the locked conformation is close to the ideal binding conformation. Compared to natural metabolites like estriol (16α-hydroxyestradiol), which show a preference for ERβ, the SAR of substituted this compound analogs could potentially be tuned for receptor selectivity. oup.com

Comparison with Non-Steroidal Estrogens: Non-steroidal estrogens, such as diethylstilbestrol (DES), achieve their estrogenic activity by mimicking the key pharmacophoric features of estradiol, namely the two hydroxyl groups separated by a specific distance on a hydrophobic scaffold. nih.gov DES, for instance, exhibits a very high binding affinity for the estrogen receptor. oup.com However, the rigid, polycyclic structure of this compound is fundamentally different from the more flexible structures of many non-steroidal estrogens. This structural difference can lead to distinct interactions within the ligand-binding pocket, potentially influencing co-regulator recruitment and downstream biological effects. For example, some non-steroidal compounds act as SERMs, exhibiting tissue-selective agonist or antagonist activity, a property that can also be engineered into steroidal scaffolds through appropriate substitutions. oup.com

Metabolic Transformations of 14,15 Methylene Estradiol

Characterization of Biotransformation Pathways in In Vitro Systems

In vitro systems using liver microsomes and specific enzyme preparations are invaluable for elucidating the metabolic pathways of steroid hormones. oup.com These systems allow for the identification of enzymatic reactions and the characterization of resulting metabolites.

Role of Cytochrome P450 Enzymes (CYP) in Oxidative Metabolism

The initial and rate-limiting step in the metabolism of estrogens is Phase I oxidation, which is predominantly catalyzed by a superfamily of heme-containing enzymes known as Cytochrome P450 (CYP). nih.gov For estradiol (B170435), the major oxidative pathways involve hydroxylation at the C2 and C4 positions of the aromatic A-ring, leading to the formation of catechol estrogens. researchgate.netnih.gov

Several CYP isoforms are involved in this process. CYP1A2 and CYP3A4 are the main enzymes in the liver responsible for 2-hydroxylation, while CYP1A1 handles this reaction in extrahepatic tissues. nih.govwikipedia.org Conversely, the CYP1B1 isoform, which is highly expressed in estrogen target tissues like the breast and uterus, specifically catalyzes the 4-hydroxylation of estradiol. nih.gov

Given its structural similarity to estradiol, 14,15-Methylene estradiol is expected to be a substrate for these same CYP enzymes. This is strongly supported by research in which the 2-hydroxy derivative of this compound was synthesized specifically for its identification as a "potential metabolite". nih.gov This indicates that A-ring hydroxylation is a predicted and likely biotransformation pathway for this compound. Further evidence comes from in vitro studies on a structurally related compound, 17β-(8,9-dehydro-14α,15α-methylene)estradiol, which demonstrated interactions with rat liver microsomal CYPs, suggesting that the methylene-modified steroid structure is recognized and processed by these enzyme systems. nih.gov

Identification of Phase II Conjugation Reactions (e.g., Sulfation, Glucuronidation)

Following Phase I oxidation, both the parent estrogen and its hydroxylated metabolites undergo Phase II conjugation reactions. uomus.edu.iqoup.com These reactions involve the attachment of small, polar endogenous molecules, which increases the water solubility of the steroids, inactivates them, and facilitates their excretion. uomus.edu.iqdrugbank.com The primary conjugation pathways for estrogens are sulfation and glucuronidation. zrtlab.com

Sulfation: This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to the estrogen. oup.com

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process attaches glucuronic acid to the steroid molecule. drugbank.comhmdb.ca

These conjugated metabolites are then more readily eliminated from the body in urine and bile. researchgate.netdrugbank.com Although direct studies on this compound are limited, its phenolic A-ring makes it a prime candidate for both sulfation and glucuronidation, following the established metabolic route of other estrogens. oup.comzrtlab.com

Formation and Characterization of Hydroxylated and Methoxy (B1213986) Metabolites

The hydroxylation of this compound by CYP enzymes, particularly at the 2-position, would result in the formation of 2-hydroxy-14,15-methylene estradiol . nih.gov This catechol estrogen intermediate can then undergo a further crucial metabolic step: O-methylation.

This reaction is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which transfers a methyl group to the newly added hydroxyl group, converting the catechol estrogen into a methoxy estrogen. uomus.edu.iqoup.com Therefore, it is highly probable that 2-hydroxy-14,15-methylene estradiol is further metabolized to 2-methoxy-14,15-methylene estradiol . This 2-hydroxylation/2-methylation pathway is a major route for estradiol metabolism. nih.gov

| Parent Compound | Phase I Reaction | Key Enzyme (Phase I) | Phase I Metabolite (Predicted) | Phase II Reaction | Key Enzyme (Phase II) | Phase II Metabolite (Predicted) |

|---|---|---|---|---|---|---|

| This compound | 2-Hydroxylation | CYP1A2, CYP3A4 | 2-Hydroxy-14,15-methylene estradiol | O-Methylation | COMT | 2-Methoxy-14,15-methylene estradiol |

| This compound | 4-Hydroxylation | CYP1B1 | 4-Hydroxy-14,15-methylene estradiol | O-Methylation | COMT | 4-Methoxy-14,15-methylene estradiol |

| This compound | Sulfation | SULT | - | - | - | This compound sulfate (B86663) |

| This compound | Glucuronidation | UGT | - | - | - | This compound glucuronide |

Impact of Metabolic Transformations on the Biological Activity of this compound

Metabolic transformations profoundly alter the biological activity of estrogens. The various metabolites often possess different affinities for estrogen receptors (ERα and ERβ) and can exhibit unique biological effects separate from the parent compound. wikipedia.orgoup.com

Hydroxylated metabolites, such as 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol, are known to have very weak estrogenic activity but can be involved in other cellular processes. wikipedia.org For instance, 4-hydroxy metabolites have been linked to potential carcinogenic effects due to their ability to generate reactive quinones.

In contrast, methoxy metabolites often have very low affinity for estrogen receptors and are not considered estrogenic. However, they can acquire novel biological activities. A prominent example is 2-methoxyestradiol (B1684026), a metabolite of estradiol, which has been shown to be a potent inhibitor of angiogenesis and cell proliferation, giving it potential anti-cancer properties. uchile.cl

It is plausible that the metabolites of this compound would follow a similar pattern. The formation of 2-hydroxy and 4-hydroxy metabolites could alter its receptor binding profile and introduce different biological actions. The subsequent conversion to methoxy metabolites, such as 2-methoxy-14,15-methylene estradiol, could abolish its estrogenic activity while potentially conferring novel anti-proliferative or anti-angiogenic properties. Studies with the related compound 17β-(8,9-dehydro-14α,15α-methylene)estradiol showed it had a stronger inhibitory effect on certain P450 model reactions than estradiol itself, highlighting that the methylene (B1212753) modification can significantly alter biological interactions. nih.gov

Identification of Specific Enzymatic Systems Involved in this compound Metabolism

The biotransformation of this compound is orchestrated by a specific suite of enzymatic systems, inferred from the well-established metabolism of endogenous estrogens. researchgate.netahajournals.org

The key enzyme families responsible for its metabolism are:

Cytochrome P450 (CYP) Superfamily : Responsible for Phase I oxidative metabolism. The primary candidates for the hydroxylation of this compound are CYP1A1, CYP1A2, CYP1B1, and CYP3A4. nih.govnih.gov The synthesis of a 2-hydroxy derivative as a potential metabolite strongly points to the involvement of these enzymes. nih.gov

Catechol-O-methyltransferase (COMT) : A crucial Phase II enzyme that catalyzes the methylation of catechol estrogens (formed by CYP enzymes) into methoxyestrogens. oup.comzrtlab.com

Sulfotransferases (SULTs) : A family of Phase II enzymes that catalyze sulfation, preparing the steroid for excretion. oup.com

UDP-glucuronosyltransferases (UGTs) : The family of Phase II enzymes responsible for glucuronidation, another major pathway for inactivating and solubilizing estrogens for elimination. drugbank.comhmdb.ca

| Enzyme/Enzyme Family | Metabolic Phase | Primary Function in Estrogen Metabolism | Likely Role in this compound Metabolism |

|---|---|---|---|

| Cytochrome P450 (CYP) | Phase I | Hydroxylation of the steroid ring (e.g., at C2, C4). nih.gov | Formation of hydroxylated metabolites (e.g., 2-hydroxy-14,15-methylene estradiol). nih.gov |

| Catechol-O-methyltransferase (COMT) | Phase II | Methylation of hydroxylated estrogens to form methoxyestrogens. zrtlab.com | Conversion of hydroxy-metabolites to methoxy-metabolites. |

| Sulfotransferases (SULTs) | Phase II | Conjugation with a sulfate group to increase water solubility. oup.com | Inactivation and preparation for excretion via sulfation. |

| UDP-glucuronosyltransferases (UGTs) | Phase II | Conjugation with glucuronic acid to increase water solubility. drugbank.com | Inactivation and preparation for excretion via glucuronidation. |

Advanced Research Avenues and Future Directions for 14,15 Methylene Estradiol Studies

Rational Design and Development of Novel Analogs with Enhanced Biological Selectivity and Potency

The synthesis and study of analogs are fundamental to understanding structure-activity relationships (SAR) and developing compounds with improved therapeutic profiles. The existing synthesis of 14,15-Methylene estradiol (B170435), which involves a key Simmons-Smith methylenation step to introduce the 14α,15α-methylene bridge, serves as a foundational methodology. nih.gov Future research will build upon this by systematically modifying the core structure of 14,15-Methylene estradiol to enhance its selectivity for specific estrogen receptor (ER) subtypes (ERα and ERβ) and to modulate its potency.

Rational design strategies will be crucial in this endeavor. Subtle structural changes to the estradiol core can significantly impact receptor selectivity and subsequent gene expression pathways that control cell growth and differentiation. nih.gov For instance, modifications at various positions on the steroid backbone, such as the C-6, C-7, or C-17 positions, could be combined with the 14,15-methylene feature to create a new library of compounds. nih.govacs.org The goal is to develop analogs that can preferentially activate one ER subtype over another, which could lead to more targeted therapeutic effects. For example, many ring B unsaturated estrogens exhibit a greater affinity for ERβ than ERα, suggesting that modifications to this region in conjunction with the 14,15-methylene group could yield highly selective ERβ agonists. oup.com

The development of such analogs would allow researchers to dissect the specific roles of ERα and ERβ in various physiological and pathological processes. By creating compounds with high selectivity, it becomes possible to trigger desired cellular responses while avoiding unwanted side effects associated with non-selective estrogenic action.

| Modification Site | Example of Modification | Potential Impact on Biological Activity | Reference(s) |

| Ring A | Substitution with a triazole group | Can induce cytotoxic effects and inhibit pathways like EGFR in cancer cells. | mdpi.com |

| Ring B | Addition of a 7α-alkylamide chain | Can convert an agonist into a pure antagonist (e.g., Fulvestrant). | acs.org |

| Ring D (C-16) | Introduction of an arylidene group | Can confer antiestrogenic or aromatase inhibitory activity. | scispace.com |

| Ring D (C-17) | Alteration from hydroxyl to other functional groups | Can significantly alter binding affinity and functional activity at ERα and ERβ. | oup.com |

| Overall Structure | Introduction of a 14α,15α-methylene bridge | Creates a conformationally constrained analog, potentially altering receptor interaction and metabolic stability. | nih.gov |

Exploration of Non-Canonical and Unconventional Estrogen Receptor Signaling Pathways

Beyond the classical genomic pathway where ERs act as nuclear transcription factors, estrogens are now known to elicit rapid biological responses through non-canonical signaling pathways. nih.govfrontiersin.org These pathways are often initiated by a subpopulation of estrogen receptors located at the cell membrane or within the cytoplasm. frontiersin.orgki.se An important area of future research for this compound is to determine if and how it engages these unconventional signaling mechanisms.

Key non-canonical pathways include:

Membrane Estrogen Receptors (mERs): Both ERα and ERβ, as well as variants like ERα36, can be localized to the plasma membrane. plos.orgpnas.org Ligand binding to these mERs can rapidly activate intracellular kinase cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide-3-kinase (PI3K)/Akt pathways, within minutes. pnas.orgbioscientifica.com These actions occur too quickly to be explained by gene transcription and protein synthesis. researchgate.net

G Protein-Coupled Estrogen Receptor (GPER): Formerly known as GPR30, GPER is a seven-transmembrane receptor that mediates rapid estrogen signaling from the cell surface and endoplasmic reticulum. nih.govfrontiersin.org Activation of GPER by estrogens or specific agonists can trigger calcium mobilization and stimulate downstream signaling, contributing to cell proliferation and migration in various cell types. nih.govmdpi.com

| Feature | Classical (Genomic) Signaling | Non-Canonical (Non-Genomic) Signaling | Reference(s) |

| Receptor Location | Primarily nucleus | Cell membrane, cytoplasm, endoplasmic reticulum | frontiersin.orgki.se |

| Key Receptors | Nuclear ERα, Nuclear ERβ | Membrane ERα/ERβ, ERα36, GPER | plos.orgnih.gov |

| Mechanism | Ligand-activated transcription factors bind to Estrogen Response Elements (EREs) on DNA. | Activation of intracellular kinase cascades (e.g., MAPK, PI3K) and second messengers (e.g., cAMP, Ca2+). | pnas.orgresearchgate.net |

| Speed of Onset | Slower (hours to days) | Rapid (seconds to minutes) | researchgate.netmdpi.com |

| Primary Outcome | Regulation of gene transcription and synthesis of new proteins. | Modulation of protein function, ion channel activity, and rapid cellular events. | frontiersin.orgresearchgate.net |

Investigation of this compound's Role in Specific Cellular and Molecular Processes

The ultimate biological effect of any estradiol analog is determined by the cellular and molecular processes it modulates. A critical future direction is to move beyond receptor binding and investigate the concrete effects of this compound on cell fate and function. Research in this area will likely focus on its potential as an antiproliferative or cell-differentiating agent.

Studies on other estradiol analogs have shown that they can exert powerful effects on various cellular processes:

Cell Proliferation and Apoptosis: Certain sulphamoylated estradiol analogs have demonstrated potent antiproliferative activity in cancer cell lines, inducing cell cycle arrest at the G2/M phase and triggering apoptosis (programmed cell death). nih.govcansa.org.za

Autophagy: In addition to apoptosis, some analogs can induce autophagy, a cellular process of self-degradation that can lead to cell death in cancer cells. cansa.org.za

Cell Differentiation: Estradiol analogs have been shown to influence the differentiation of precursor cells. For example, specific analogs can promote the maturation of oligodendrocyte precursor cells, which is relevant for neurodegenerative diseases. nih.gov

Cytoskeletal Integrity: Antimitotic estradiol derivatives can disrupt the microtubule network, which is essential for cell division, thereby halting cancer cell proliferation. nih.govcansa.org.za

Future investigations should use various cancer and non-cancer cell lines to determine if this compound inhibits cell growth, induces cell death, or promotes differentiation. Techniques such as flow cytometry for cell cycle analysis, transmission electron microscopy to observe morphological changes like apoptosis or autophagy, and gene expression profiling will be invaluable. nih.govcansa.org.za Such studies will clarify the compound's potential applications in oncology or regenerative medicine.

| Estradiol Analog Type | Observed Cellular/Molecular Process | Cell Line/Model | Reference(s) |

| Sulphamoylated ESE-16 | G2/M cell cycle arrest, apoptosis | HeLa (cervical cancer) | nih.gov |

| Sulphamoylated Analog | Apoptosis, autophagy, microtubule disruption | MDA-MB-231 (breast cancer) | cansa.org.za |

| NDC-1022, NDC-1308 | Oligodendrocyte differentiation | Mouse oligodendrocyte precursor cells | nih.gov |

| Triazole-Estradiol Analogs | Apoptosis, inhibition of EGFR pathway | MDA-MB-231 (breast cancer) | mdpi.com |

| 2-Methoxyestradiol (B1684026) (2ME) | Antimitotic activity, microtubule disruption | Various cancer types | nih.gov |

Application of Advanced Methodologies in this compound Research

Modern drug discovery and chemical biology rely on a suite of advanced methodologies that can accelerate research and provide deeper insights into molecular interactions. The study of this compound and its future analogs will greatly benefit from the application of these techniques.

Computational Modeling and Quantitative Structure-Activity Relationships (QSAR): Before undertaking complex chemical syntheses, computational tools can predict the biological activity of designed compounds. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. oup.comresearchgate.net By analyzing a series of related compounds, these models can identify key structural features that determine receptor binding affinity and selectivity. oup.com For this compound research, computational modeling can be used to simulate its docking into the ligand-binding pockets of ERα and ERβ, predicting how the unique methylene (B1212753) bridge affects its fit and interaction with key amino acid residues. This can guide the rational design of new analogs with enhanced properties. nih.govresearchgate.net

Advanced Analytical Techniques: High-performance liquid chromatography (HPLC) is a crucial tool for the purification and analysis of synthesized compounds. Radio-HPLC methods are particularly important for studying receptor binding, as they allow for the accurate measurement of radiolabeled ligands like [³H]this compound in competitive binding assays. nih.govresearchgate.net

High-Throughput and High-Content Screening: To assess the biological activity of a library of new this compound analogs, high-throughput screening (HTS) assays can be employed. These automated systems can rapidly test thousands of compounds for their ability to bind to estrogen receptors or to activate a reporter gene. epa.gov High-content screening (HCS) uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters (e.g., cell number, morphology, protein localization), providing a rich dataset on the effects of a compound on cellular processes. nih.gov

By integrating these advanced methodologies, researchers can adopt a more efficient and informed approach to exploring the therapeutic potential of this compound and its derivatives.

| Methodology | Application in Estradiol Research | Benefit | Reference(s) |

| Computational Modeling / Docking | Simulates the interaction of an analog with the estrogen receptor's ligand-binding pocket. | Predicts binding affinity and orientation, guiding rational drug design. | nih.govresearchgate.net |

| QSAR | Develops models that correlate structural features of multiple analogs with their biological activity. | Helps predict the activity of new, unsynthesized compounds and identifies key structural determinants for activity. | oup.comresearchgate.net |

| Radio-HPLC | Separates and quantifies radiolabeled compounds in complex mixtures. | Essential for purifying labeled ligands and for conducting accurate receptor binding assays. | nih.govresearchgate.net |

| High-Throughput Screening (HTS) | Rapidly tests large libraries of compounds for a specific biological activity (e.g., ER agonism). | Accelerates the discovery of lead compounds from a large pool of candidates. | epa.gov |

| Gene/Protein Microarrays | Simultaneously measures changes in the expression of thousands of genes or proteins after treatment. | Provides a global view of the cellular pathways affected by a compound. | nih.govplos.org |

Q & A

Q. What methodological considerations are critical for synthesizing 14,15-methylene estradiol with high purity?

Synthesis requires precise control of reaction conditions (e.g., temperature, catalysts) to avoid side products. Chromatographic purification (HPLC or GC-MS) is recommended to verify purity, as residual solvents or unreacted intermediates may affect downstream applications . Derivatization techniques, such as pentafluorobenzoylation or silylation, can enhance analytical detection sensitivity .

Q. How can researchers validate the quantification of this compound in complex matrices (e.g., biological samples)?

Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity. Cross-validate results with orthogonal methods like immunoassays or gas chromatography to address potential interferences .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Wear PPE including nitrile gloves, lab coats, and P95 respirators to minimize inhalation or dermal exposure. Work in a fume hood for powder handling. Follow OSHA/NIOSH guidelines for chemical storage (e.g., desiccated, at -20°C) to prevent degradation .

Q. Which solvent systems are optimal for preparing stable stock solutions of this compound?

DMSO is preferred for solubility (typical stock concentrations: 10–50 mM). For aqueous studies, use ethanol or cyclodextrin-based carriers to enhance solubility while avoiding precipitation. Pre-test solvent compatibility with experimental assays (e.g., cell viability) .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

Conduct species-specific metabolic profiling to identify interspecies differences in enzyme activity (e.g., CYP450 isoforms). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios. Validate with tracer studies using radiolabeled compounds .

Q. What experimental designs are suitable for investigating the sex-specific effects of this compound observed in preclinical studies?

Include both male and female cohorts in longitudinal studies, controlling for hormonal cycles in females. Use gonadectomized models to isolate direct vs. gonadal-mediated effects. Compare outcomes with structurally related estradiol analogs (e.g., 17α-estradiol) to identify moiety-specific interactions .

Q. How can researchers address discrepancies in receptor-binding affinity data between computational predictions and empirical assays?

Perform molecular dynamics simulations to assess ligand-receptor conformational stability. Validate with competitive binding assays (e.g., FRET or SPR) under varying pH and ionic conditions. Reconcile discrepancies by evaluating assay-specific parameters (e.g., protein purity, buffer composition) .

Q. What strategies optimize the detection of this compound’s oxidative metabolites in environmental samples?

Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for preconcentration. Couple with high-resolution mass spectrometry (HRMS) to identify unknown metabolites via non-targeted screening. Include degradation controls (e.g., UV exposure) to assess environmental persistence .

Q. How should researchers design experiments to compare the estrogenic potency of this compound with endogenous estradiol?

Utilize reporter gene assays (e.g., ERα/β luciferase) with dose-response curves (0.1 nM–10 µM). Measure downstream biomarkers (e.g., prolactin secretion in pituitary cells) and compare EC50 values. Account for serum-binding protein interactions using charcoal-stripped serum in cell culture media .

Methodological Resources

- Data Analysis : Apply least squares-support vector machine (LS-SVM) or artificial neural networks (ANN) to model dose-response relationships or adsorption kinetics .

- Literature Review : Prioritize primary sources from PubMed and Google Scholar using keywords like “this compound pharmacokinetics” or “estradiol derivatives structure-activity” .

- Ethical Compliance : Adhere to institutional guidelines for hormonal studies, including IACUC protocols for animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.